1-(Quinolin-2-yl)ethanol
Overview
Description
1-(Quinolin-2-yl)ethanol is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Anticancer Activity
1-(Quinolin-2-yl)ethanol compounds, particularly those in the quinazolin-4-yl subclass, have shown potential in anticancer applications. A study conducted toxicity predictions for these compounds, identifying several with high activity and low toxicity, indicating their promise in anticancer treatments (Yeni, Supandi, & Merdekawati, 2018).
2. Fluorescent Sensing
Compounds based on the quinoline platform, such as N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, have been developed as fluorescent sensors. These sensors exhibit high selectivity and sensitivity, particularly for detecting metal ions like cadmium and zinc in ethanol. This application is significant for environmental monitoring and biochemical research (Zhou et al., 2012).
3. Chemosensors for Monitoring Zinc Concentrations
Chemosensors incorporating the quinoline moiety, such as sensor 1 (2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide), have been synthesized for detecting Zn2+ in aqueous solutions. These sensors are notable for their high sensitivity, specificity, and practicality in biological and aqueous sample monitoring (Park et al., 2015).
4. Environmentally Friendly Synthesis
The environmentally friendly synthesis of various quinolin-2-yl substituted ureas in water has been established. This method emphasizes green chemistry principles, offering high yields and excellent regioselectivity, making it practical for large-scale synthesis (Xie et al., 2019).
5. Fluorescent Determination of Mercury
Quinolin-8-ol derivatives have been used as chemosensors for the selective and sensitive fluorescent determination of Hg(2+) ions. These compounds show promise for environmental and biochemical applications due to their high selectivity and sensitivity (Han et al., 2009).
6. Antioxidant and Cytotoxic Activities
Novel pyrazoline incorporated 2-quinolones have been synthesized and shown to possess antioxidant and cytotoxic activities. These compounds could be significant in the development of new therapeutic agents (Kumar, Fernandes, & Kumar, 2016).
7. Antimicrobial and Anti-inflammatory Properties
Isoxazoline incorporated 2-quinolones have demonstrated antimicrobial and anti-inflammatory activities. These findings could contribute to the development of new drugs in these domains (Kumar, Fernandes, & Kumar, 2014).
Properties
IUPAC Name |
1-quinolin-2-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-8,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHYEFDUPUBGBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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